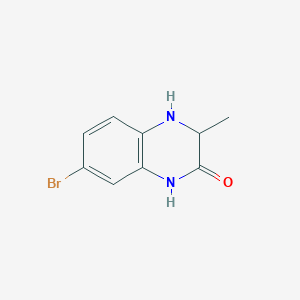

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13) |

InChI Key |

KIVJGGNEHZDPNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2=C(N1)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Synthesis from 2-Bromoanilines and Amino Acids

A well-documented approach involves the reaction of 2-bromoanilines with α-amino acids in the presence of catalytic copper(I) chloride, potassium phosphate, and dimethylethylenediamine as a ligand in dry DMSO at elevated temperatures (~110 °C) under nitrogen atmosphere for 24 hours. This method yields 3,4-dihydroquinoxalin-2(1H)-ones with various substitutions including the 7-bromo derivative.

| Reagents | Conditions | Outcome |

|---|---|---|

| 2-Bromoaniline (1 equiv) | CuCl (5-15 mol%), DMEDA (20-60 mol%), K3PO4 (2-3 equiv) | Quinoxalin-2(1H)-one derivatives |

| α-Amino acid (2-3 equiv) | Dry DMSO, 110 °C, N2, 24 h | Moderate to excellent yields |

The product is isolated by aqueous workup and purified via silica gel chromatography. This method provides a straightforward route to the quinoxalinone core with bromine substitution retained at the 7-position if the starting aniline is appropriately brominated.

Functionalization via Acylation and Alkylation

Starting from 3,4-dihydroquinoxalin-2(1H)-one, acylation with chloroacetyl chloride in dry DMF at room temperature introduces a chloroacetyl group at the 4-position. Subsequent alkylation with 4-bromophenacyl bromide in the presence of potassium carbonate in acetonitrile under reflux conditions leads to further functionalized intermediates.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation of 3,4-dihydroquinoxalin-2(1H)-one | Chloroacetyl chloride, dry DMF, rt, 1 h | 74 | Off-white solid, mp 194-196 °C |

| Alkylation with 4-bromophenacyl bromide | K2CO3, CH3CN, reflux 90 °C, 10 h | 75 | Off-white solid, mp 249-252 °C |

This sequence allows the introduction of bromine substituents and other functional groups necessary for further derivatization.

Photoredox-Catalyzed Radical Coupling for C7 Substitution

A recent advanced method uses iridium-based photoredox catalysis (Ir(PPy)3) to install quinoxalinones selectively at the C7 position of quinoxalin-2(1H)-ones. This radical coupling approach enables the synthesis of 7-bromo substituted quinoxalinones, including methylated derivatives.

- Dissolution of the intermediate in dichloromethane.

- Purification by automated flash column chromatography.

- Isolation of 7-bromo-1-methylquinoxalin-2(1H)-one as a beige/brown solid.

Yields reported for similar compounds are moderate (e.g., 6% for 7-bromo-1-methylquinoxalin-2(1H)-one), indicating room for optimization.

Reduction Reactions for Derivative Formation

Reduction of quinoxalinones to tetrahydroquinoxalines is achieved using lithium aluminum hydride in excess, providing access to reduced analogues. This step is useful for modifying the oxidation state of the molecule while retaining the bromine substituent.

| Reagents | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Excess, room temperature or reflux | 1,2,3,4-tetrahydroquinoxaline derivatives |

This method complements the synthetic toolbox for quinoxalinone derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Copper-catalyzed coupling | 2-Bromoaniline, α-amino acid | CuCl, DMEDA, K3PO4, DMSO, 110 °C, 24 h | Moderate to Excellent | Versatile for various substitutions |

| Acylation and Alkylation | 3,4-Dihydroquinoxalin-2(1H)-one | Chloroacetyl chloride (rt), 4-bromophenacyl bromide (reflux) | 74-75% | Enables functional group introduction |

| Photoredox-catalyzed coupling | Quinoxalin-2(1H)-one derivatives | Ir(PPy)3 catalyst, DCM, flash chromatography | ~6% | Selective C7 substitution |

| Reduction | Quinoxalinones | LiAlH4, excess | Not specified | Produces tetrahydro derivatives |

Research Results and Perspectives

- The copper-catalyzed method is widely accepted for its practicality and relatively high yields for synthesizing 7-bromo-substituted quinoxalinones.

- Acylation and alkylation steps provide functional handles for further derivatization, essential for medicinal chemistry applications.

- Photoredox catalysis represents a modern approach allowing site-selective modification but currently suffers from lower yields.

- Reduction strategies expand the chemical space of quinoxalinone derivatives, useful for biological activity tuning.

The combination of these methods allows researchers to tailor the synthesis of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one and related compounds with control over substitution patterns and oxidation states, supporting their development as bioactive molecules or synthetic intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted quinoxalines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3,4-dihydroquinoxalin-2(1H)-one scaffold allows for diverse substitutions at positions N1, N4, C3, C6, and C7, which significantly influence biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural Analogues and Key Features

Key Observations:

- Positional Isomerism: Bromine at C7 (target compound) vs.

- Substituent Bulk : Bulky groups like naphthalene (J46) or quinazoline () enhance target selectivity (e.g., JNK3 or tubulin) but may reduce solubility.

- Functional Groups : Carboxylic acid derivatives () improve sGC activation via H-bonding, whereas methoxy groups () enhance antitumor activity.

sGC Activators :

Mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-ones (e.g., compounds in ) exhibit sGC agonism by binding to the β1-NH2 domain. The dicarboxylic derivatives show superior activity due to interactions with a hydrophobic pocket and Y-S-R motif .

JNK3 Inhibitors :

Compound J46-37 (C3-arylidene substitution) demonstrated IC₅₀ = 0.15 µM against JNK3 with >100-fold selectivity over JNK1/2 . The target compound’s bromine and methyl groups may sterically hinder JNK3 binding, highlighting the need for aromatic substituents at C3 for kinase inhibition.

Antitumor Agents :

Scaffold hopping-driven optimizations () produced derivatives with IC₅₀ < 1 µM in cancer cells. The target compound’s bromine atom could enhance DNA intercalation or tubulin binding, but methoxy or quinazoline groups () are more critical for antitumor efficacy.

Table 2: Physicochemical Comparison

Key Points:

- Thermal Stability : The target compound’s high melting point suggests strong crystal packing, likely due to bromine’s polarizability and methyl group rigidity.

- Synthetic Accessibility: The target compound can be synthesized via bromination of 3-methyl-3,4-dihydroquinoxalin-2(1H)-one, whereas JNK3 inhibitors require multi-step arylidene incorporations .

Biological Activity

7-Bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxaline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antiviral, anti-inflammatory, and antimicrobial agent, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics contribute to its biological activity, particularly the presence of the bromine atom and the methyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 3,4-dihydroquinoxalin-2-one derivatives, including this compound. The following sections detail specific activities and mechanisms of action.

Antiviral Activity

One of the prominent features of compounds in this class is their antiviral potential. For instance, derivatives such as GW420867X have shown significant efficacy against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The reported IC50 values for related compounds indicate their potency in inhibiting viral replication:

| Compound | Mechanism of Action | Target | IC50 (µM) | References |

|---|---|---|---|---|

| GW420867X | NNRTI | HIV-1 | 179 | |

| 7-Bromo derivative | NNRTI | HIV-1 | TBD |

The exact IC50 for this compound is not explicitly documented but is expected to be in a comparable range based on structural similarities.

Anti-inflammatory Activity

Research indicates that 3,4-dihydroquinoxalin-2-one derivatives can act as antagonists to inflammatory pathways. For example, certain derivatives have been identified as estrogen receptor ligands with anti-inflammatory properties:

| Compound | Mechanism of Action | Target | IC50 (nM) | References |

|---|---|---|---|---|

| Estrogen receptor ligand | E2-NFKB antagonist | Estrogen receptor | 118 | |

| Bradykinin B1 antagonist | Anti-inflammatory | Bradykinin B1 receptor | 120 |

These findings suggest that modifications to the quinoxaline structure can enhance anti-inflammatory efficacy.

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has also been explored. In a study assessing various derivatives against bacterial strains, certain compounds demonstrated notable activity:

| Compound | Gram-negative Inhibition (Zone of Inhibition mm) | Gram-positive Inhibition (Zone of Inhibition mm) |

|---|---|---|

| 5a (H) | E. coli: 18, P. aeruginosa: 20 | S.aureus: 15, S.pyogenes: 17 |

| 5b (m-OCH3) | E. coli: 19, P. aeruginosa: 18 | S.aureus: TBD |

This table illustrates the varying effectiveness of different substitutions on the quinoxaline core in inhibiting bacterial growth .

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Antiviral Mechanism : As an NNRTI, it likely binds to the reverse transcriptase enzyme of HIV-1, preventing the conversion of viral RNA into DNA.

- Anti-inflammatory Pathway : It may modulate estrogen receptors or inhibit pro-inflammatory cytokine pathways, thereby reducing inflammation.

- Antimicrobial Action : The compound might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in pathogens.

Case Studies and Research Findings

Recent literature has documented various case studies involving quinoxaline derivatives:

- Clinical Trials : GW420867X was tested in clinical settings for HIV patients and demonstrated good tolerability alongside potent antiviral effects .

- Synthetic Approaches : Innovative synthetic methodologies have been developed to produce enantiopure forms of these compounds, enhancing their bioactivity profiles .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities for certain derivatives against key biological targets involved in disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.